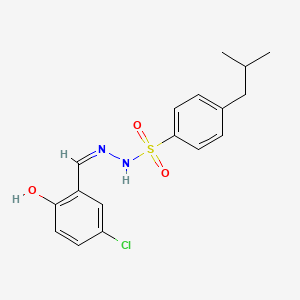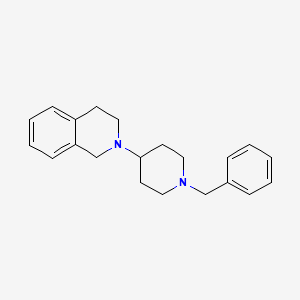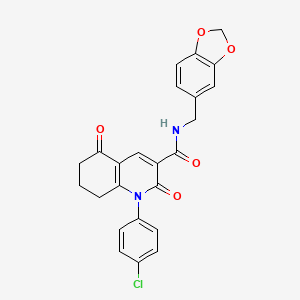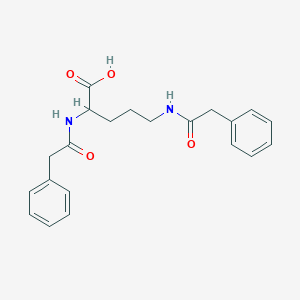![molecular formula C19H16INO3 B6081532 2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)
2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol, commonly known as Iodoquinol, is a synthetic compound that has been used in scientific research for several decades. It is a halogenated hydroxyquinoline derivative that possesses a broad spectrum of biological activities. Iodoquinol has been used as an antiprotozoal agent, an antibacterial agent, and an antifungal agent.
Mechanism of Action
The mechanism of action of Iodoquinol involves the inhibition of DNA synthesis and disruption of the electron transport chain in the microorganisms. Iodoquinol also disrupts the membrane integrity of microorganisms by forming complexes with lipids and proteins.
Biochemical and Physiological Effects:
Iodoquinol has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Iodoquinol has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, Iodoquinol has been reported to have antioxidant effects by scavenging free radicals.
Advantages and Limitations for Lab Experiments
Iodoquinol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of biological activities that make it useful for various experiments. However, Iodoquinol also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also interfere with the results of some assays due to its ability to form complexes with proteins and lipids.
Future Directions
There are several future directions for the research on Iodoquinol. One direction is to explore its potential as an anticancer agent. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of Iodoquinol and to identify its molecular targets. Finally, the development of new derivatives of Iodoquinol with improved biological activities and reduced toxicity is another area of future research.
Conclusion:
In conclusion, Iodoquinol is a synthetic compound with a broad spectrum of biological activities that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodoquinol is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Iodoquinol involves the reaction of 8-hydroxyquinoline with iodine and ethyl orthoacetate in the presence of glacial acetic acid. The reaction yields 2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol as a yellow crystalline powder. The purity of the synthesized compound can be confirmed by thin-layer chromatography and melting point determination.
Scientific Research Applications
Iodoquinol has been extensively used in scientific research due to its broad-spectrum biological activities. It has been used as an antiprotozoal agent against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. Iodoquinol has also been used as an antibacterial agent against Helicobacter pylori, Mycobacterium tuberculosis, and Staphylococcus aureus. Additionally, Iodoquinol has been used as an antifungal agent against Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-hydroxy-5-iodophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3/c1-2-24-17-11-12(10-15(20)19(17)23)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22-23H,2H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRATLVBIHWQAX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(3-ethoxy-4-hydroxy-5-iodophenyl)ethenyl]quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)




![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide](/img/structure/B6081500.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B6081506.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)
![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)
![2-[methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]-1-phenylethanol](/img/structure/B6081559.png)
![[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6081562.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)